1-Isocyanato-5,6,7,8-tetrahydronaphthalene
Description
1-Isocyanato-5,6,7,8-tetrahydronaphthalene, identified by its CAS number 57235-17-3, is an aromatic isocyanate. Its molecular structure features an isocyanate (-N=C=O) functional group attached to the aromatic ring of a tetralin (5,6,7,8-tetrahydronaphthalene) framework. This structure bestows upon it a specific reactivity profile that is of considerable interest in synthetic organic chemistry.
| Property | Value |
|---|---|
| CAS Number | 57235-17-3 |
| Molecular Formula | C11H11NO americanchemicalsuppliers.com |
| Molecular Weight | 173.21 g/mol americanchemicalsuppliers.com |
| IUPAC Name | 5-isocyanato-1,2,3,4-tetrahydronaphthalene americanchemicalsuppliers.com |
| Density | 1.112 g/cm³ (Predicted) americanchemicalsuppliers.com |
Organic isocyanates are a class of compounds defined by the presence of the –N=C=O functional group. This group is characterized by a highly electrophilic carbon atom, making isocyanates reactive towards a wide array of nucleophiles. The general reactivity of isocyanates is fundamental to understanding the chemical behavior of this compound.
The synthesis of isocyanates is most commonly achieved through the phosgenation of primary amines. In this process, a primary amine reacts with phosgene (B1210022) (COCl₂) or a phosgene equivalent to form the isocyanate and hydrochloric acid. Alternative, phosgene-free methods have also been developed, including rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements, which transform carboxylic acids or their derivatives into isocyanates.
The key reactions of isocyanates involve the addition of a nucleophile to the central carbon of the -N=C=O group. These reactions are foundational in polymer chemistry and are widely used in the synthesis of fine chemicals. The primary reaction types include:
Reaction with alcohols: Isocyanates react with alcohols to form carbamates (also known as urethanes). This reaction is the basis for the production of polyurethanes.
Reaction with amines: The reaction with primary or secondary amines yields substituted ureas.
Reaction with water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide.
This inherent reactivity places this compound within a well-established class of reagents used for introducing specific carbamoyl-based functionalities into molecules.
The significance of this compound lies in its role as a versatile chemical intermediate. An intermediate is a molecule that is formed from reactants and reacts further to give the desired product. The bifunctional nature of this compound—a reactive isocyanate group on a stable, bulky tetrahydronaphthalene scaffold—makes it a useful tool for synthetic chemists. The tetralin moiety can influence properties such as solubility, and steric hindrance, and can serve as a core structure for building larger, more complex molecules.
Its commercial availability through various chemical suppliers indicates its utility in research and development settings. americanchemicalsuppliers.comsigmaaldrich.combldpharm.comhairuichem.com As an intermediate, its primary application is in the synthesis of a variety of derivatives through the reactions characteristic of the isocyanate group. By reacting this compound with different nucleophiles, chemists can readily synthesize a library of compounds for various research applications, including medicinal chemistry and materials science.
The types of compounds that can be synthesized from this intermediate include:
Urea (B33335) Derivatives: By reacting it with a diverse range of primary and secondary amines, a series of N-(5,6,7,8-tetrahydronaphthalen-1-yl)ureas can be prepared.
Carbamate (B1207046) Derivatives: Reaction with various alcohols or phenols can produce a wide array of carbamate esters.
Other Derivatives: The isocyanate group can also participate in cycloaddition reactions and react with other nucleophiles to form a variety of heterocyclic structures.
While specific, large-scale industrial applications or extensive citations in academic literature for this particular isocyanate are not prominently documented, its value is understood from the fundamental principles of synthetic chemistry. It represents a readily available starting material for researchers to create novel molecules bearing the 5,6,7,8-tetrahydronaphthalene core structure.
Structure
3D Structure
Properties
IUPAC Name |
5-isocyanato-1,2,3,4-tetrahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h3,5,7H,1-2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGOJVMAVIDVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400045 | |
| Record name | 1-Isocyanato-5,6,7,8-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57235-17-3 | |
| Record name | 1-Isocyanato-5,6,7,8-tetrahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Isocyanato-5,6,7,8-tetrahydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Isocyanato 5,6,7,8 Tetrahydronaphthalene
Phosgenation-Based Synthetic Routes to Isocyanates
The reaction of primary amines with phosgene (B1210022) remains a cornerstone of industrial isocyanate manufacture due to its efficiency and broad applicability. ionike.comresearchgate.net This method, while effective, involves the use of highly toxic phosgene and generates corrosive hydrogen chloride as a byproduct, prompting significant research into alternative methods. nih.govionike.com
The direct precursor for the synthesis of 1-Isocyanato-5,6,7,8-tetrahydronaphthalene via phosgenation is the corresponding primary amine, 5,6,7,8-tetrahydronaphthalen-1-amine . sigmaaldrich.comfishersci.ca This compound, also known as 1-amino-5,6,7,8-tetrahydronaphthalene or 5-aminotetralin, possesses the necessary nucleophilic amino group attached to the tetralin core, making it the ideal starting material for this transformation.
The general reaction involves treating the amine with phosgene (COCl₂), typically in an inert solvent. The reaction proceeds through an intermediate carbamoyl (B1232498) chloride, which is then dehydrochlorinated upon heating to yield the target isocyanate and hydrogen chloride.
General Reaction Scheme: R-NH₂ + COCl₂ → R-NHCOCl + HCl R-NHCOCl → R-NCO + HCl
For the specific synthesis of this compound, the reaction is as follows:
Reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with phosgene.
The mechanism of phosgenation is a two-step process. The first step is the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of phosgene. This addition-elimination reaction forms an N-substituted carbamoyl chloride and releases one equivalent of hydrogen chloride.
Non-Phosgene Approaches in Isocyanate Synthesis and Potential Adaptation
Growing safety and environmental concerns associated with the phosgene process have driven the development of non-phosgene synthetic routes. nih.govionike.com These methods avoid the direct use of phosgene by employing alternative carbonyl sources. A prominent non-phosgene strategy involves the thermal decomposition of carbamates, which can be synthesized from amines without using phosgene. nih.govresearchgate.net
The thermal decomposition (or cracking) of N-substituted carbamates to produce isocyanates and an alcohol is a key phosgene-free pathway. nih.govnih.gov This reaction is an equilibrium process and is typically performed at elevated temperatures to favor the formation of the isocyanate product. nih.gov
General Reaction: R-NHCOOR' ⇌ R-NCO + R'-OH
To synthesize this compound via this route, the corresponding carbamate (B1207046) precursor, such as methyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate or phenyl N-(5,6,7,8-tetrahydronaphthalen-1-yl)carbamate, would first be synthesized. This can be achieved through reactions of 5,6,7,8-tetrahydronaphthalen-1-amine with reagents like dimethyl carbonate (DMC) or diphenyl carbonate. ionike.comgoogle.com The subsequent thermolysis of this carbamate intermediate would yield the desired isocyanate and the corresponding alcohol (methanol or phenol). google.com The removal of the alcohol byproduct is crucial to drive the reaction towards the isocyanate product. google.com
To improve the efficiency and lower the required temperature for carbamate decomposition, various catalytic systems have been investigated. nih.gov While thermal decomposition is possible, it often requires high temperatures, which can lead to undesired side reactions. nih.gov Catalysts can facilitate the reaction under milder conditions, improving selectivity and yield. nih.gov
Research has focused on a variety of catalysts for the decomposition of model carbamates, such as Methyl N-phenyl carbamate. nih.govresearchgate.netutwente.nl These findings can be adapted for the synthesis of other isocyanates. Common catalysts include metal oxides and composite oxides.
Table 1: Catalytic Systems for Decomposition of Methyl N-phenyl carbamate (MPC) | Catalyst | Temperature (°C) | Reaction Time (h) | MPC Conversion (%) | Phenyl Isocyanate Yield (%) | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Montmorillonite K-10 | 183 | 5 | ~100 | Quantitative | researchgate.net | | Bi-Zn Composite Oxide | 260 | 3 | 95.8 | 87.6 | google.comresearchgate.net | | ZnO | 160-200 | - | Catalytic activity noted | - | nih.govutwente.nl | | Bi₂O₃ | 160-200 | - | Catalytic activity noted | nih.govutwente.nl | | Al₂O₃ | 160-200 | - | Catalytic activity noted | nih.govutwente.nl |
These catalytic systems, particularly those involving zinc and bismuth oxides, have shown high activity and selectivity. google.comresearchgate.net The adaptation of these catalysts for the decomposition of the carbamate derived from 5,6,7,8-tetrahydronaphthalen-1-amine represents a promising phosgene-free route to this compound.
In the broader effort to develop sustainable chemical processes, there is growing interest in utilizing bio-based feedstocks for the production of chemicals, including isocyanates. rsc.orgrsc.org This approach aims to replace petroleum-based starting materials with renewable resources. rsc.orgmdpi.com
Potential bio-based precursors for isocyanates include amino acids, vegetable oils, lignin-derived aromatics, and carbohydrates. mdpi.comresearchgate.net For example, dicarboxylic acids derived from vegetable oils can be converted into the corresponding acyl azides, which then undergo a Curtius rearrangement to form diisocyanates. researchgate.net While the direct synthesis of this compound from renewable feedstocks is not established, the general strategies being developed for bio-based isocyanates could potentially be adapted in the future. The development of "green" polyurethanes is a significant driver for this research, though creating bio-based isocyanates with performance comparable to fossil-based ones remains a challenge. rsc.orgpatsnap.com
Derivation from 5,6,7,8-Tetrahydronaphthalene-Based Precursors
The synthesis of 5,6,7,8-tetrahydro-1-naphthalenamine and its structural analogues can be achieved through several established chemical routes. Two prominent methods involve the chemical modification of α-tetralone or the direct functionalization of tetralin through nitration followed by reduction.
One common approach begins with α-tetralone, which can be synthesized via the Friedel-Crafts acylation of benzene (B151609) with γ-butyrolactone. orgsyn.org The resulting α-tetralone serves as a versatile intermediate. The ketone functionality can be converted to an oxime by reaction with hydroxylamine (B1172632). Subsequent reduction of the 1-tetralone (B52770) oxime, for instance through catalytic hydrogenation, yields the desired 5,6,7,8-tetrahydro-1-naphthalenamine. orgsyn.org This method is advantageous as it allows for the introduction of the amino group at a specific position on the aromatic ring.
An alternative and widely used industrial method is the direct nitration of tetralin. This electrophilic aromatic substitution reaction introduces a nitro group onto the aromatic ring, primarily at the 1-position. The resulting 1-nitro-5,6,7,8-tetrahydronaphthalene can then be reduced to the corresponding amine. Catalytic hydrogenation is a common and efficient method for this reduction, often employing catalysts such as platinum or palladium on carbon, or Raney nickel. google.comgoogle.com This two-step sequence provides a direct route to the key amine precursor from the readily available tetralin starting material.
The synthesis of analogues of 5,6,7,8-tetrahydro-1-naphthalenamine can be accomplished by employing appropriately substituted starting materials in the aforementioned synthetic routes. For example, substituted tetralones can be used to generate aminotetralins with various substitution patterns on either the aromatic or aliphatic ring.
Below is a data table summarizing the key intermediates and their properties in the synthesis of 5,6,7,8-tetrahydro-1-naphthalenamine.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Role |
| α-Tetralone | C₁₀H₁₀O | 146.19 | Starting material for oxime formation |
| 1-Tetralone oxime | C₁₀H₁₁NO | 161.20 | Intermediate for reduction to amine |
| Tetralin | C₁₀H₁₂ | 132.20 | Starting material for nitration |
| 1-Nitro-5,6,7,8-tetrahydronaphthalene | C₁₀H₁₁NO₂ | 177.20 | Intermediate for reduction to amine |
| 5,6,7,8-Tetrahydro-1-naphthalenamine | C₁₀H₁₃N | 147.22 | Direct precursor to the isocyanate |
Another data table outlines the typical reactions and reagents used in these synthetic pathways.
| Reaction | Starting Material | Key Reagents | Product |
| Oximation | α-Tetralone | Hydroxylamine hydrochloride, base | 1-Tetralone oxime |
| Amine Formation (from oxime) | 1-Tetralone oxime | Reducing agent (e.g., H₂, catalyst) | 5,6,7,8-Tetrahydro-1-naphthalenamine |
| Nitration | Tetralin | Nitrating agent (e.g., HNO₃/H₂SO₄) | 1-Nitro-5,6,7,8-tetrahydronaphthalene |
| Amine Formation (from nitro) | 1-Nitro-5,6,7,8-tetrahydronaphthalene | Reducing agent (e.g., H₂, catalyst) | 5,6,7,8-Tetrahydro-1-naphthalenamine |
| Isocyanate Formation | 5,6,7,8-Tetrahydro-1-naphthalenamine | Phosgene equivalent (e.g., triphosgene), base | This compound |
Reactivity and Mechanistic Investigations of 1 Isocyanato 5,6,7,8 Tetrahydronaphthalene
Nucleophilic Addition Reactions of the Isocyanate Functionality
The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of isocyanate chemistry.
Formation of Urethane (B1682113) Linkages via Alcoholysis
The reaction of an isocyanate with an alcohol, known as alcoholysis, yields a urethane (or carbamate). This reaction is fundamental to the production of polyurethane polymers. The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group.
For 1-Isocyanato-5,6,7,8-tetrahydronaphthalene, the reaction with a generic alcohol (R-OH) would be expected to proceed as follows:
| Reactant | Product | Reaction Type |
|---|---|---|
| This compound | 1-(alkoxycarbonylamino)-5,6,7,8-tetrahydronaphthalene (a urethane) | Nucleophilic Addition (Alcoholysis) |
| Alcohol (R-OH) |
The rate of this reaction can be influenced by several factors, including the nature of the alcohol (primary alcohols are generally more reactive than secondary or tertiary alcohols), the solvent, and the presence of catalysts. Common catalysts for this transformation include tertiary amines and organotin compounds.
Synthesis of Substituted Ureas through Aminolysis
Similarly, isocyanates readily react with primary or secondary amines in a process called aminolysis to form substituted ureas. This reaction is typically very fast and often proceeds without the need for a catalyst.
The reaction of this compound with a primary (R-NH₂) or secondary (R₂NH) amine would yield the corresponding substituted urea (B33335):
| Reactant | Product | Reaction Type |
|---|---|---|
| This compound | N-substituted-N'-(5,6,7,8-tetrahydronaphthalen-1-yl)urea | Nucleophilic Addition (Aminolysis) |
| Amine (R-NH₂ or R₂NH) |
This reaction is a versatile method for the synthesis of a wide variety of urea derivatives.
Reaction with Water and Carbon Dioxide Evolution
The reaction of isocyanates with water is another important nucleophilic addition. The initial product is an unstable carbamic acid, which readily decarboxylates to yield a primary amine and carbon dioxide gas. The newly formed amine can then react with another molecule of the isocyanate to form a symmetrically disubstituted urea.
For this compound, the reaction with water would be expected to proceed through the following steps:
Formation of Carbamic Acid: this compound + H₂O → 1-Carbamoyl-5,6,7,8-tetrahydronaphthalene (unstable)
Decarboxylation: 1-Carbamoyl-5,6,7,8-tetrahydronaphthalene → 1-Amino-5,6,7,8-tetrahydronaphthalene + CO₂
Formation of Symmetrical Urea: 1-Amino-5,6,7,8-tetrahydronaphthalene + this compound → N,N'-bis(5,6,7,8-tetrahydronaphthalen-1-yl)urea
This reaction is particularly relevant in the production of polyurethane foams, where the evolved carbon dioxide acts as a blowing agent.
Cycloaddition and Polymerization Pathways
In addition to nucleophilic addition reactions, isocyanates can undergo cycloaddition and polymerization reactions, which are of significant industrial importance.
Studies on Isocyanate Cyclotrimerization
In the presence of suitable catalysts, isocyanates can undergo cyclotrimerization to form highly stable, six-membered heterocyclic structures known as isocyanurates (or triisocyanurates). This reaction introduces cross-links in polymer chains, enhancing thermal stability and mechanical properties.
The cyclotrimerization of this compound would be expected to yield the corresponding trisubstituted isocyanurate:
| Reactant | Product | Reaction Type |
|---|---|---|
| 3 x this compound | 1,3,5-tris(5,6,7,8-tetrahydronaphthalen-1-yl)-1,3,5-triazinane-2,4,6-trione | Cyclotrimerization |
A variety of catalysts can promote this reaction, including tertiary amines, phosphines, and certain metal carboxylates.
Polymerization Reactions Leading to Polyurethanes (General Isocyanate Principle)
The most significant application of isocyanates is in the synthesis of polyurethanes. This is achieved through the step-growth polymerization of a di- or polyisocyanate with a di- or polyol. While this compound is a monoisocyanate and thus cannot form a polymer on its own, a corresponding diisocyanate derivative of the tetrahydronaphthalene structure could, in principle, be used to synthesize polyurethanes.
The general principle involves the reaction of the isocyanate groups with the hydroxyl groups of the polyol to form a polymer chain linked by urethane bonds. The properties of the resulting polyurethane can be tailored by varying the structure of both the diisocyanate and the polyol. Aromatic diisocyanates generally impart rigidity to the polymer, while aliphatic diisocyanates provide flexibility and light stability. Given the aromatic nature of the naphthalene (B1677914) core, a diisocyanate based on this structure would be expected to contribute to the rigidity of the resulting polyurethane.
While no specific research data for this compound has been identified, its reactivity can be confidently predicted based on the well-understood chemistry of the isocyanate functional group. It is expected to readily undergo nucleophilic addition reactions with alcohols, amines, and water to form urethanes, ureas, and amines (via an unstable carbamic acid), respectively. Furthermore, it is anticipated to be capable of cyclotrimerization to form an isocyanurate and, if synthesized as a di- or polyfunctional derivative, could serve as a monomer for the production of polyurethanes. Further experimental investigation is required to validate these predictions and to fully characterize the reactivity and potential applications of this specific compound.
Advanced Reaction Chemistry of the Isocyanate Group
The isocyanate group (-N=C=O) is a highly reactive functional group capable of undergoing a diverse range of chemical transformations. This section delves into the advanced reaction chemistry of the isocyanate moiety within this compound, specifically focusing on its behavior under one-electron reduction and its addition reactions with olefins.
One-Electron Reduction and Anion Radical Species Formation
While specific experimental data on the one-electron reduction of this compound is not extensively documented in the reviewed literature, the behavior of analogous aryl and alkyl isocyanates provides a strong basis for predicting its reactivity. The addition of a single electron to an isocyanate molecule leads to the formation of a highly reactive intermediate known as an anion radical.
The reduction of isocyanates can be achieved using alkali metals, such as sodium, in an appropriate solvent. The nature of the solvent plays a crucial role in determining the fate of the initially formed isocyanate anion radical. In solvents that favor ion association, such as tetrahydrofuran (B95107) (THF), the anion radical can initiate a rapid cyclotrimerization, leading to the formation of a more stable isocyanurate anion radical. researchtrends.netresearchgate.net Conversely, in highly polar, non-associating solvents like hexamethylphosphoramide (B148902) (HMPA), the monomeric isocyanate anion radical may be observed. benthamdirect.comrsc.org
For this compound, the one-electron reduction would likely proceed as follows:
Formation of the Monomer Anion Radical: An electron is transferred from the reducing agent to the lowest unoccupied molecular orbital (LUMO) of the isocyanate. This LUMO is primarily centered on the N=C=O group. The resulting species is the this compound anion radical.
Subsequent Reactions: Depending on the reaction conditions, this anion radical could undergo further reactions:
Cyclotrimerization: In less polar solvents, the anion radical can act as a nucleophile, attacking a neutral isocyanate molecule. This process can repeat, leading to the formation of a cyclic trimer, the corresponding isocyanurate, which then exists as an anion radical.
Stabilization: In highly polar solvents, the monomeric anion radical may be sufficiently solvated and stabilized to be detected by techniques such as electron paramagnetic resonance (EPR) spectroscopy. benthamdirect.com
EPR spectroscopy is a key technique for characterizing these radical species. The hyperfine coupling constants observed in the EPR spectrum provide valuable information about the distribution of the unpaired electron within the molecule. For aryl isocyanate anion radicals, coupling is typically observed with the nitrogen nucleus and the protons of the aromatic ring, indicating delocalization of the unpaired electron. rsc.org
| Reactant | Solvent | Predicted Major Product | Characterization Method |
|---|---|---|---|
| Alkyl Isocyanate | Tetrahydrofuran (THF) | Alkyl Isocyanurate Anion Radical | EPR Spectroscopy |
| Phenyl Isocyanate | Hexamethylphosphoramide (HMPA) | Phenyl Isocyanate Anion Radical | EPR Spectroscopy |
| Phenyl Isocyanate | Tetrahydrofuran (THF) | Triphenyl Isocyanurate Anion Radical | EPR Spectroscopy |
| This compound | Tetrahydrofuran (THF) (Predicted) | Tris(5,6,7,8-tetrahydronaphthalen-1-yl) Isocyanurate Anion Radical | EPR Spectroscopy (Hypothetical) |
Addition Reactions with Olefins (General Isocyanate Principle)
Isocyanates are known to undergo addition reactions with olefins, most notably [2+2] cycloadditions to form four-membered heterocyclic rings known as β-lactams (2-azetidinones). researchtrends.net This reaction is of significant interest in synthetic organic chemistry due to the prevalence of the β-lactam core in many antibiotic compounds.
The reactivity of the isocyanate in this context is governed by the electrophilicity of the central carbon atom of the N=C=O group. The reaction is generally favored by the presence of electron-withdrawing groups on the isocyanate and electron-donating groups on the olefin. rsc.orgsemanticscholar.org The tetrahydronaphthalene ring in this compound is generally considered to be weakly electron-donating, which would suggest moderate reactivity in this type of reaction compared to isocyanates bearing strong electron-withdrawing groups.
The mechanism of the [2+2] cycloaddition of isocyanates with olefins has been a subject of considerable study and can proceed through different pathways:
Concerted Mechanism: The reaction can occur in a single step where the two new carbon-carbon and carbon-nitrogen bonds are formed simultaneously through a four-membered transition state. rsc.org Ab initio calculations suggest that this reaction often proceeds through a concerted, suprafacial mechanism. rsc.org
Stepwise Mechanism: Alternatively, the reaction can proceed in a stepwise manner involving the formation of a zwitterionic or a diradical intermediate. researchtrends.netnih.gov The formation of a zwitterionic intermediate is favored by polar solvents and substituents that can stabilize the positive and negative charges. The diradical pathway is more likely with electron-rich alkenes that can participate in a single electron transfer (SET) process with the isocyanate. researchtrends.net
The general scheme for the [2+2] cycloaddition is as follows:
| Factor | Influence on Reactivity | Example |
|---|---|---|
| Isocyanate Substituent | Electron-withdrawing groups increase reactivity. | Chlorosulfonyl isocyanate is highly reactive. |
| Olefin Substituent | Electron-donating groups increase reactivity. | Enol ethers are more reactive than simple alkenes. |
| Solvent Polarity | Can influence the reaction mechanism (concerted vs. stepwise). | Polar solvents may favor a zwitterionic intermediate. |
| Stereochemistry | The reaction is often stereospecific. | A (Z)-olefin typically yields a cis-adduct. benthamdirect.com |
The reaction is often stereospecific, with the stereochemistry of the starting olefin being retained in the β-lactam product. For example, a (Z)-olefin will generally give the cis-substituted β-lactam, while an (E)-olefin will yield the trans-substituted product. benthamdirect.com This stereospecificity is a key feature that makes this reaction synthetically useful.
Functionalization and Derivatization Strategies for Tetrahydronaphthalene Isocyanate Scaffolds
Synthesis of Novel Tetrahydronaphthalene-Containing Heterocycles
The reactivity of the isocyanate group towards nucleophiles is the cornerstone of its utility in heterocyclic synthesis. By reacting with binucleophilic reagents, the isocyanate moiety can be incorporated into a wide array of ring systems. The general strategy involves an initial addition to the isocyanate, followed by an intramolecular cyclization step.
The direct synthesis of pyrazole (B372694) and pyrazoline rings from isocyanates is not a standard transformation. However, 1-isocyanato-5,6,7,8-tetrahydronaphthalene can be effectively utilized as a starting material to generate key intermediates, such as chalcones or β-ketoamides, which are then readily converted into the target heterocycles.
A common and efficient method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. nih.gov The isocyanate can be converted into a suitable β-ketoamide precursor. For instance, the reaction of this compound with the enolate of a ketone would yield a β-ketoamide. Subsequent reaction of this intermediate with hydrazine hydrate (B1144303) would lead to cyclization, forming the pyrazole ring attached to the tetrahydronaphthalene core.
Alternatively, pyrazoline derivatives can be synthesized from α,β-unsaturated ketones (chalcones). researchgate.netnih.gov A tetrahydronaphthalene-containing chalcone (B49325) can be prepared and subsequently treated with various hydrazine derivatives to afford the corresponding dihydropyrazoles. ekb.eg The synthesis of the requisite chalcone, such as 1-(1,2,3,4-tetrahydronaphthalen-6-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one, serves as a versatile intermediate for these transformations. ekb.eg The reaction of this chalcone with hydrazine hydrate or substituted hydrazines provides a straightforward route to pyrazoline scaffolds. ekb.eg
Table 1: Synthesis of Tetrahydronaphthalene-Pyrazole Derivatives from Chalcone Intermediate
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| Tetrahydronaphthalene Chalcone | Hydrazine Hydrate | Dihydropyrazole Derivative | ekb.eg |
| Tetrahydronaphthalene Chalcone | Phenylhydrazine | N-Phenyl Dihydropyrazole Derivative | ekb.eg |
The pyrimidine (B1678525) ring is a fundamental component of nucleic acids and is present in numerous therapeutic agents. bu.edu.eg A widely used method for its construction is the condensation of a compound containing an N-C-N fragment (like urea (B33335), thiourea (B124793), or guanidine) with a three-carbon fragment, typically a 1,3-bifunctional compound. bu.edu.eg
This compound is an excellent precursor for the required N-C-N fragment. Reaction with ammonia (B1221849) or a primary amine readily converts the isocyanate into a substituted urea bearing the tetrahydronaphthalene moiety. This urea can then undergo condensation with a 1,3-dicarbonyl compound, such as acetylacetone (B45752) or ethyl acetoacetate, in the presence of a catalyst to yield the corresponding pyrimidine derivative. Another pathway involves the reaction of a tetralin-containing chalcone with thiourea or guanidine (B92328) sulfate (B86663) to produce pyrimidine derivatives. ekb.eg
Quinazoline (B50416) and its partially saturated analogs, such as 5,6,7,8-tetrahydroquinazolines, are also important scaffolds in medicinal chemistry. nih.govresearchgate.net The synthesis of 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives has been achieved through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions, resulting in excellent yields. nih.govnih.gov While this method does not directly use the isocyanate, the corresponding 1-amino-5,6,7,8-tetrahydronaphthalene, which is a precursor to the isocyanate, can be employed in various established quinazoline syntheses.
Thiazole (B1198619) and its reduced form, thiazoline (B8809763), are heterocyclic cores found in many biologically active molecules, including vitamin B1. rsc.orgsciencescholar.usresearchgate.net The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a classic and reliable method for constructing this ring system. researchgate.net
The this compound scaffold can be elaborated into the necessary thioamide precursor. One approach involves converting the isocyanate into a thiourea. This can be achieved by reacting the isocyanate with an amine to form a urea, followed by thionation using an agent like Lawesson's reagent. Alternatively, direct reaction with thiourea is possible. The resulting N-(5,6,7,8-tetrahydronaphthalen-1-yl)thiourea can then be reacted with various α-haloketones or α-haloesters to construct the desired thiazole ring. researchgate.net
A study on novel thiazoline-tetralin derivatives reported a three-step synthesis starting from 5,6,7,8-tetrahydro-2-naphthol. nih.gov The key step involves the cyclization of an N-substituted-2-[2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetyl]hydrazine carbothioamide with phenacyl bromide derivatives. nih.gov This highlights a pathway where a tetrahydronaphthalene-containing hydrazine is first converted to a thiosemicarbazide (B42300), which then undergoes cyclization to form the thiazoline ring. nih.gov The isocyanate can be a versatile entry point to such thiosemicarbazide intermediates via reaction with hydrazine.
Table 2: Representative Synthesis of Thiazole/Thiazoline Derivatives
| Precursor | Reagent | Product Type | Reference |
|---|---|---|---|
| N-Arylthiourea | α-Haloketone | 2-Aminothiazole | researchgate.net |
| Hydrazine Carbothioamide | Phenacyl Bromide | Thiazoline | nih.gov |
The synthesis of pyran, pyridine, and isoxazole (B147169) heterocycles containing a tetrahydronaphthalene moiety often proceeds through common intermediates like chalcones or 1,3-dicarbonyl compounds. ekb.eg The this compound must first be converted into these versatile precursors.
Pyridine derivatives are widely studied, and several synthetic routes lead to tetrahydronaphthalene-pyridine hybrids. arkat-usa.org A frequent starting material is 2-acetyl-5,6,7,8-tetrahydronaphthalene. nih.govekb.egresearchgate.net This ketone can be engaged in multicomponent reactions with aldehydes, ethyl cyanoacetate (B8463686), and ammonium (B1175870) acetate (B1210297) to furnish highly substituted pyridone derivatives. arkat-usa.org The isocyanate would require a multi-step conversion to the acetyl derivative to enter this synthetic pathway.
Pyrane and isoxazole derivatives can be obtained from the cyclization of tetrahydronaphthalene-containing chalcones. ekb.eg For instance, the reaction of a chalcone with malononitrile (B47326) or ethyl cyanoacetate can lead to pyran derivatives. ekb.egIsoxazoles are commonly synthesized by the condensation of chalcones with hydroxylamine (B1172632) hydrochloride in an alkaline medium. ekb.egresearchgate.netjocpr.com This reaction proceeds via an initial Michael addition of hydroxylamine, followed by intramolecular cyclization and dehydration. The isocyanate can be envisioned as a starting point for the synthesis of the requisite chalcone precursor.
Multicomponent Reactions (MCRs) for Diversified Tetrahydronaphthalene Compounds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity. While the most well-known isocyanide-based MCRs, the Ugi and Passerini reactions, are distinct from isocyanate chemistry, isocyanates themselves are valuable substrates in various MCRs. nih.govbeilstein-journals.orgresearchgate.net
Isocyanates can participate in MCRs to build complex heterocyclic structures. For example, the reaction of an isocyanate, an amine, and an aldehyde can lead to various products depending on the conditions and other reactants present. The high reactivity of the cumulene system in this compound makes it an ideal candidate for exploring novel MCRs to rapidly assemble libraries of diversified tetrahydronaphthalene compounds. These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to generate structural complexity in a single step.
Regio- and Stereoselective Functionalization Approaches
Achieving regio- and stereoselectivity is a critical aspect of modern organic synthesis. The this compound scaffold presents several opportunities for selective functionalization.
Regioselectivity can be addressed during electrophilic aromatic substitution on the benzene (B151609) ring. The isocyanate group is an electron-withdrawing, deactivating group that directs incoming electrophiles primarily to the meta position. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions meta to the isocyanate, provided the reaction conditions are compatible with the isocyanate functionality.
Stereoselectivity can be a factor in reactions involving the saturated portion of the tetrahydronaphthalene ring or in additions to the isocyanate group if chiral reagents or catalysts are employed. For example, the hydrogenation of the aromatic ring or functionalization of the existing stereocenters (if the starting material is chiral) could proceed with high levels of stereocontrol. Furthermore, the development of asymmetric additions to the C=N bond of the isocyanate group using chiral nucleophiles or catalysts could provide enantiomerically enriched ureas, carbamates, and other derivatives, which could then be elaborated into chiral heterocyclic targets.
Development of Sulfonamide and Other Hybrid Derivatives
The isocyanate group of this compound is a versatile functional group that readily reacts with a variety of nucleophiles. This reactivity allows for the synthesis of a wide range of derivatives, including sulfonamides and other hybrid molecules, by forming stable covalent bonds. The electrophilic carbon atom of the isocyanate is susceptible to attack by nucleophilic atoms such as nitrogen and oxygen, leading to the formation of urea and carbamate (B1207046) (urethane) linkages, respectively.
The synthesis of sulfonamide derivatives, specifically N-sulfonylureas, from this compound is a primary strategy for derivatization. This reaction typically proceeds by the addition of a sulfonamide's nitrogen atom to the isocyanate's carbonyl carbon. The reaction is often facilitated by a base, which deprotonates the sulfonamide to increase its nucleophilicity.
A general reaction scheme for the formation of a sulfonylurea derivative from this compound is depicted below:
Figure 1: General reaction scheme for the synthesis of N-((5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl)sulfonamide derivatives. This synthetic route allows for the incorporation of a diverse range of substituents (R-groups) based on the chosen sulfonamide, enabling the generation of a library of hybrid compounds. The properties of the resulting molecules can be systematically modified by varying the nature of the R-group on the sulfonamide.
Below is a table of representative sulfonamide derivatives that can be synthesized from this compound using commercially available or readily accessible sulfonamides.
| Derivative Name | R-Group on Sulfonamide | Molecular Formula | Molecular Weight ( g/mol ) |
| N-((5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl)benzenesulfonamide | Phenyl | C₁₇H₁₈N₂O₃S | 346.41 |
| 4-Methyl-N-((5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl)benzenesulfonamide | 4-Tolyl | C₁₈H₂₀N₂O₃S | 360.43 |
| 4-Amino-N-((5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl)benzenesulfonamide | 4-Aminophenyl | C₁₇H₁₉N₃O₃S | 361.42 |
| N-((5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl)methanesulfonamide | Methyl | C₁₂H₁₆N₂O₃S | 284.34 |
Beyond sulfonamides, the isocyanate moiety can be targeted by other nucleophiles to create a variety of hybrid derivatives. For instance, the reaction with alcohols or phenols yields carbamates (urethanes), while reactions with amines produce ureas. These reactions broaden the scope of accessible molecular architectures originating from the this compound scaffold.
The general reaction for the formation of a carbamate derivative is as follows:
Figure 2: General reaction scheme for the synthesis of (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate derivatives. Similarly, the synthesis of urea derivatives can be achieved through the reaction with primary or secondary amines:
Figure 3: General reaction scheme for the synthesis of 1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea derivatives. These derivatization strategies allow for the introduction of various functional groups and structural motifs onto the tetrahydronaphthalene-isocyanate core. A selection of potential hybrid derivatives is presented in the table below.
| Derivative Type | Nucleophile | R-Group on Nucleophile | Product Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Carbamate | Ethanol | Ethyl | Ethyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate | C₁₃H₁₇NO₂ | 219.28 |
| Carbamate | Phenol | Phenyl | Phenyl (5,6,7,8-tetrahydronaphthalen-1-yl)carbamate | C₁₇H₁₇NO₂ | 267.32 |
| Urea | Ammonia | - | 1-(5,6,7,8-tetrahydronaphthalen-1-yl)urea | C₁₁H₁₄N₂O | 190.24 |
| Urea | Aniline | Phenyl | 1-Phenyl-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea | C₁₇H₁₈N₂O | 266.34 |
The development of these sulfonamide and other hybrid derivatives from this compound provides a modular approach to novel chemical entities with tailored structural and electronic properties.
Advanced Applications in Organic Synthesis and Functional Materials Science
Role as a Key Building Block in Complex Organic Molecule Synthesis
Organic building blocks are essential molecular units that form the basis for constructing more complex chemical compounds. They are fundamental to synthesizing a vast array of organic molecules, including pharmaceuticals and polymers. The isocyanate group (-N=C=O) is highly electrophilic, making 1-isocyanato-5,6,7,8-tetrahydronaphthalene a valuable reagent for introducing the 5,6,7,8-tetrahydronaphthyl moiety into various molecular structures. This reactivity allows it to form stable covalent bonds with a wide range of nucleophiles.
The primary reactions involve nucleophilic additions to the central carbon atom of the isocyanate group. For instance, its reaction with alcohols and amines yields carbamates (urethanes) and ureas, respectively. researchgate.net These linkages are crucial in the synthesis of numerous complex organic molecules and polymeric materials. researchgate.net The tetrahydronaphthalene portion of the molecule provides a bulky, lipophilic, and structurally rigid framework, which can be used to influence the steric and electronic properties of the final product. Derivatives of 5,6,7,8-tetrahydronaphthalene, such as the corresponding carboxylic acid, are recognized as important intermediates in the synthesis of pharmacologically active compounds. nih.gov
Below is a table summarizing the key reactions of this compound as a synthetic building block.
| Reactant (Nucleophile) | Functional Group | Resulting Linkage | Product Class | Significance |
|---|---|---|---|---|
| Alcohol (R-OH) | Hydroxyl | -NH-C(=O)-O- | Carbamate (B1207046) (Urethane) | Core linkage in polyurethane synthesis; used in protecting group chemistry. |
| Amine (R-NH₂) | Amino | -NH-C(=O)-NH- | Urea (B33335) | Stable linkage found in various polymers, pharmaceuticals, and agrochemicals. |
| Water (H₂O) | Hydroxyl | -NH-C(=O)-OH (unstable) | Carbamic Acid | Intermediate that decarboxylates to form a primary amine (5,6,7,8-tetrahydronaphthalen-1-amine). |
| Carboxylic Acid (R-COOH) | Carboxyl | -NH-C(=O)-O-C(=O)- | Mixed Anhydride | Reactive intermediate that can rearrange or react further, often with CO₂ loss to form an amide. |
Development of Tailored Functional Organic Materials
The structural characteristics of this compound make it a suitable precursor for functional organic materials where properties like light absorption, thermal stability, and reactivity are paramount.
The naphthalene (B1677914) ring system is a well-known chromophore found in many dyes and pigments. By incorporating the 5,6,7,8-tetrahydronaphthalene unit, the electronic properties of the chromophoric system can be modulated. The isocyanate group provides a reactive handle to covalently bond this chromophoric precursor into a larger molecular or polymeric structure, enhancing the stability and permanence of the resulting colorant. For example, the isocyanate can react with hydroxyl or amino groups present on a polymer backbone or fabric surface, leading to a permanently attached dye. This method prevents leaching and improves the colorfastness of the material.
The aromatic portion of the this compound molecule can absorb ultraviolet (UV) radiation. When incorporated into a polymer matrix, this moiety can help protect the material from photodegradation. The isocyanate functionality allows for the direct integration of the tetrahydronaphthalene unit into the polymer structure, for instance, by reacting it with residual hydroxyl groups in a polyurethane. This covalent bonding ensures that the light-stabilizing group remains within the material over its lifetime. In photosensitizer applications, the molecule can be functionalized to absorb light energy and transfer it to initiate specific chemical reactions, a process valuable in photodynamic therapy and specialized photocatalysis.
Contribution to Modern Polymer Chemistry
Isocyanates are cornerstone monomers in the field of polymer chemistry, particularly for the synthesis of polyurethanes. utm.my The unique structure of this compound offers a pathway to polyurethanes with distinct properties compared to those made from standard isocyanates like Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI).
Polyurethanes are produced through the step-growth polymerization of a di- or poly-isocyanate with a polyol. utm.my In this reaction, the hydroxyl groups of the polyol attack the electrophilic carbon of the isocyanate groups, forming urethane (B1682113) linkages. utm.mytue.nl The resulting polymer consists of alternating hard and soft segments. The hard segments are derived from the isocyanate and a chain extender, while the soft segments come from the long-chain polyol. samipubco.com
The synthesis of a polyurethane using this compound would follow this established principle. As a monoisocyanate, it would act as a chain terminator, controlling the molecular weight, or it could be used to functionalize the ends of polymer chains. A corresponding diisocyanate, such as a diisocyanato-tetrahydronaphthalene, would be required to form a high-molecular-weight polymer. google.com
The incorporation of the bulky and rigid tetrahydronaphthalene structure into the polymer backbone would be expected to influence the material's properties significantly:
Increased Rigidity and Hardness: The rigid bicyclic structure would restrict chain mobility, leading to a harder and more rigid material.
Enhanced Thermal Stability: The aromatic character and stable cycloaliphatic ring can increase the decomposition temperature of the polymer.
Improved Hydrophobicity: The hydrocarbon-rich tetrahydronaphthalene moiety would increase the water-repellent nature of the polyurethane surface.
| Property | Influencing Factor | Expected Outcome |
|---|---|---|
| Glass Transition Temperature (Tg) | Bulky, rigid ring structure restricts chain rotation. | Increase |
| Tensile Strength | Rigid structure in the hard segment enhances intermolecular forces. | Increase |
| Solvent Resistance | Increased chain packing and hydrophobicity. | Increase |
| Flexibility | Steric hindrance reduces chain flexibility. | Decrease |
Growing environmental and safety concerns over the use of toxic isocyanates have spurred the development of non-isocyanate polyurethanes (NIPUs). researchgate.netrsc.org The most prominent NIPU synthesis route involves the reaction of cyclic carbonates with amines, which produces polyhydroxyurethanes (PHUs). researchgate.netresearchgate.net This pathway avoids hazardous precursors like phosgene (B1210022) (used to make isocyanates) and is less sensitive to moisture. researchgate.net
A comparative study highlights the fundamental differences between traditional polyurethanes derived from isocyanates like this compound and modern NIPUs.
Key Differences:
Chemistry and Linkages: Traditional PUs are formed by the reaction of an isocyanate and an alcohol, creating a urethane linkage (-NH-COO-). NIPUs from the cyclic carbonate route react with amines to form a β-hydroxyurethane linkage (-NH-COO-CH₂-CH(OH)-), where a hydroxyl group is adjacent to every urethane bond. researchgate.net
Monomer Toxicity: The isocyanate route requires monomers that are often toxic and sensitizers. The NIPU route utilizes cyclic carbonates and amines, which are generally considered less hazardous. mdpi.com
Reaction Conditions: Isocyanate reactions are highly sensitive to water, which can react with the isocyanate to form an unstable carbamic acid that decomposes into an amine and carbon dioxide, causing foaming. nih.gov The NIPU reaction is not sensitive to moisture. researchgate.net
Final Polymer Properties: The presence of pendant hydroxyl groups in NIPUs allows for extensive hydrogen bonding, which can improve adhesion and chemical resistance. researchgate.net These hydroxyl groups also provide sites for further cross-linking or functionalization, a feature not inherent to the backbone of traditional polyurethanes. However, NIPUs often exhibit lower molecular weights and different mechanical properties compared to their conventional counterparts. researchgate.net
| Feature | Isocyanate-Derived Polyurethane (e.g., from Tetrahydronaphthalene Isocyanate) | Non-Isocyanate Polyurethane (NIPU) |
|---|---|---|
| Primary Monomers | Isocyanate, Polyol | Cyclic Carbonate, Amine |
| Core Linkage | Urethane (-NH-COO-) | β-Hydroxyurethane |
| Monomer Safety Profile | Isocyanates are often toxic and respiratory sensitizers. researchgate.net | Generally lower toxicity profiles for monomers. mdpi.com |
| Sensitivity to Moisture | High; water causes side reactions (foaming). nih.gov | Low; reaction is not disrupted by water. researchgate.net |
| Byproducts | Generally none (polyaddition), but CO₂ from side reactions with water. | None (polyaddition). |
| Pendant Functional Groups | None inherent to the backbone linkage. | Hydroxyl (-OH) group for every urethane linkage. researchgate.net |
| Potential for Bio-Based Sourcing | Possible for the polyol component; bio-based isocyanates are emerging but less common. nih.gov | High; both vegetable oils (for cyclic carbonates) and bio-derived amines can be used. rsc.org |
Table of Mentioned Compounds
| Compound Name | Synonym(s) | Chemical Formula |
|---|---|---|
| This compound | 5,6,7,8-Tetrahydronaphthalen-1-yl isocyanate | C₁₁H₁₁NO |
| Toluene diisocyanate | TDI | C₉H₆N₂O₂ |
| Methylene diphenyl diisocyanate | MDI | C₁₅H₁₀N₂O₂ |
| Carbamic Acid | Aminoformic acid | CH₃NO₂ |
| 5,6,7,8-tetrahydronaphthalen-1-amine | 1-Amino-5,6,7,8-tetrahydronaphthalene | C₁₀H₁₃N |
Catalysis in Polyurethane Synthesis and its Implications
The synthesis of polyurethanes from this compound and a suitable polyol is contingent upon the reaction between the isocyanate group (-NCO) and the hydroxyl groups (-OH) of the polyol. While this reaction can proceed without a catalyst, for most industrial and commercial applications, catalysts are essential to control the reaction rate, ensure complete curing, and influence the final properties of the polymer. The choice of catalyst and the catalytic mechanism are significantly influenced by the structure of the isocyanate.
The structure of this compound, which contains both an aromatic ring and a saturated cycloaliphatic ring, presents unique considerations for catalysis. Aromatic isocyanates are generally more reactive than aliphatic isocyanates due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon atom. utm.mypoliuretanos.net Conversely, the bulky, saturated tetrahydronaphthalene ring system can introduce steric hindrance around the isocyanate group, potentially moderating its reactivity. wernerblank.comresearchgate.net This hybrid nature suggests that the catalytic strategy for this compound would need to be carefully selected to balance reactivity and processing characteristics.
Catalysts for polyurethane synthesis are broadly categorized into two main classes: amine compounds and organometallic complexes. l-i.co.ukmingxupu.com
Amine Catalysts: Tertiary amines are common catalysts that function by activating the hydroxyl group of the polyol through the formation of a hydrogen-bonded complex. tandfonline.com This increases the nucleophilicity of the alcohol, facilitating its attack on the isocyanate. The effectiveness of amine catalysts is influenced by their basicity and the degree of steric hindrance around the nitrogen atom. tandfonline.com For an isocyanate like this compound, a sterically unhindered and strongly basic amine catalyst would likely be effective. Amine catalysts are known to be particularly effective for reactions involving aromatic isocyanates. wernerblank.comtandfonline.com
Organometallic Catalysts: Organometallic compounds, most notably organotin compounds like dibutyltin (B87310) dilaurate (DBTDL), are highly efficient catalysts for the isocyanate-hydroxyl reaction. wernerblank.coml-i.co.uk These catalysts typically operate through a Lewis acid mechanism, where the metal center coordinates with the isocyanate group, making it more susceptible to nucleophilic attack by the alcohol. l-i.co.ukturkchem.net Other organometallic catalysts based on bismuth, zinc, and zirconium are also used, often as less toxic alternatives to tin compounds. wernerblank.coml-i.co.uk The choice between different metal catalysts can also influence the selectivity of the reaction, for instance, favoring the reaction with hydroxyl groups over side reactions with water. wernerblank.com Given the potential for steric hindrance in this compound, a highly active organometallic catalyst might be necessary to achieve desired reaction rates.
The interplay between the isocyanate structure and the catalyst type has significant implications for the synthesis of polyurethanes. For instance, some catalysts can selectively enhance the reactivity of one type of isocyanate group over another in diisocyanates. wernerblank.com While this compound is a monoisocyanate, in applications where it is used in conjunction with other isocyanates, selective catalysis could be a critical factor.
The following interactive table summarizes the general characteristics of common catalyst types used in polyurethane synthesis and their potential implications for reactions involving this compound.
| Catalyst Type | General Mechanism | Key Characteristics | Implications for this compound |
|---|---|---|---|
| Tertiary Amines (e.g., DABCO, DMCHA) | Activation of the hydroxyl group through hydrogen bonding. tandfonline.com | Promotes both gelling (urethane formation) and blowing (urea formation from water reaction) reactions. Activity increases with basicity and decreases with steric hindrance. tandfonline.comwikipedia.org | Likely effective due to the aromatic character of the isocyanate. A catalyst with low steric hindrance would be preferable to counteract the bulkiness of the tetrahydronaphthalene moiety. |
| Organotin Compounds (e.g., DBTDL) | Lewis acid mechanism; activation of the isocyanate group. l-i.co.ukturkchem.net | High catalytic activity, particularly for aliphatic isocyanates. tandfonline.com Strong promoters of the gelling reaction. mingxupu.com Some toxicity concerns exist. wernerblank.com | Would provide high reaction rates. The choice of tin catalyst could be tailored to manage the reactivity influenced by both the aromatic and cycloaliphatic features of the molecule. |
| Bismuth and Zinc Carboxylates | Insertion mechanism, similar to tin compounds. l-i.co.uk | Often used as less toxic alternatives to organotins. l-i.co.uk Strong selectivity towards the urethane reaction over the water reaction. l-i.co.uk | A suitable option where high selectivity and a better toxicological profile are desired. Could provide a long pot life followed by a good cure. l-i.co.uk |
| Zirconium Chelates | Activates the hydroxyl groups. wernerblank.com | Selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction. wernerblank.com Can provide very high reaction rates. wernerblank.com | Could be advantageous in applications where moisture is present and side reactions leading to urea formation and CO2 generation need to be minimized. |
Q & A
Basic: What are the established synthetic methodologies for 1-Isocyanato-5,6,7,8-tetrahydronaphthalene, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves introducing the isocyanato (-NCO) group to the tetrahydronaphthalene backbone. A common approach is the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with phosgene or thiophosgene under controlled conditions, followed by purification via column chromatography . Reaction parameters such as temperature (0–5°C for exothermic control), solvent polarity (dichloromethane or THF), and stoichiometric ratios are critical for minimizing side reactions (e.g., oligomerization). Yield optimization often requires inert atmospheres (N₂/Ar) to prevent hydrolysis of the isocyanato group. Crystallographic validation of intermediates, as demonstrated in related tetrahydronaphthalene derivatives, ensures structural fidelity .
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Answer:
- FT-IR : Confirm the -NCO stretch at ~2,250 cm⁻¹, with absence of -NH₂ peaks (~3,300 cm⁻¹) indicating complete conversion .
- NMR : ¹H/¹³C NMR resolves the tetrahydronaphthalene ring protons (δ 1.5–2.8 ppm for aliphatic CH₂; δ 6.5–7.2 ppm for aromatic protons) and the isocyanato carbon (δ ~120 ppm) .
- X-ray Crystallography : Resolves bond angles (e.g., C1-C2-C3 = 112.64°) and confirms regioselectivity, as seen in structurally analogous compounds .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₁NO) .
Basic: What are the recommended safety protocols for handling this compound, given its reactivity?
Answer:
- Containment : Use fume hoods and sealed reaction vessels to prevent exposure to volatile isocyanates, which are respiratory irritants .
- PPE : Nitrile gloves, goggles, and lab coats are mandatory.
- Deactivation : Quench residual -NCO groups with ethanol/water mixtures post-synthesis to prevent unintended polymerization .
- Waste Disposal : Follow EPA guidelines for halogenated organics (40 CFR Part 261) due to potential environmental persistence .
Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic additions?
Answer:
Density Functional Theory (DFT) calculates electrophilicity indices (ω) to quantify -NCO reactivity. For example, the LUMO energy of the isocyanato group (-5.2 eV) indicates high susceptibility to nucleophilic attack by amines or alcohols . Molecular dynamics simulations (e.g., Car-Parrinello) model solvent effects, showing polar aprotic solvents (DMF) stabilize transition states. These methods guide experimental design, such as selecting catalysts (e.g., DBU) to lower activation barriers .
Advanced: What role could this compound play in energy storage systems, such as redox flow batteries?
Answer:
Functionalized tetrahydronaphthalenes exhibit redox-active behavior. The isocyanato group can be modified with hydrophilic substituents (e.g., -NH₂) to enhance aqueous solubility and electron transfer kinetics. Cyclic voltammetry (CV) in 1 M H₂SO₄ shows reversible peaks at -0.3 V (reduction) and +0.5 V (oxidation), suggesting utility as anolyte/catholyte materials . Stability testing over 500 cycles with <5% capacity loss is critical for validating long-term performance .
Advanced: How do steric and electronic effects in this compound influence its regioselectivity in Diels-Alder reactions?
Answer:
The partially saturated ring reduces steric hindrance compared to fully aromatic naphthalene, favoring endo transition states. Substituent effects: Electron-withdrawing groups on the dienophile (e.g., maleic anhydride) increase reaction rate (k = 0.15 M⁻¹s⁻¹ at 25°C). X-ray data (e.g., C7–C8 bond length = 1.34 Å) confirm orbital alignment for [4+2] cycloaddition . Competitive pathways (e.g., retro-Diels-Alder) are minimized at low temperatures (-20°C) .
Advanced: How can researchers resolve contradictions in reported toxicity data for tetrahydronaphthalene derivatives?
Answer:
Discrepancies often arise from varying exposure models (in vitro vs. in vivo). A tiered approach is recommended:
In vitro assays : Use HepG2 cells to assess acute cytotoxicity (IC₅₀).
In vivo validation : Rodent models (OECD TG 420) evaluate systemic effects (e.g., hepatotoxicity).
Metabolite profiling : LC-MS identifies reactive intermediates (e.g., epoxides) that may explain species-specific toxicity . Cross-referencing with EPA’s ToxCast database reduces uncertainty in risk assessment .
Advanced: What strategies improve the stability of this compound in polymer formulations?
Answer:
- Storage : Anhydrous conditions (molecular sieves) prevent hydrolysis to urea derivatives.
- Stabilizers : Add 0.1% BHT to inhibit radical degradation.
- Copolymer Design : Incorporate sterically hindered diols (e.g., neopentyl glycol) to reduce moisture permeability in polyurethane matrices. Accelerated aging tests (85°C/85% RH) quantify shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
